Isohumulone
Overview
Description
Isohumulone is a chemical compound that contributes to the bitter taste of beerThe bitterness of beer is measured according to the International Bitterness Units scale, with one International Bitterness Unit corresponding to one part-per-million of this compound . Isohumulones are generated by the isomerization of humulone during the brewing process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isohumulone is synthesized from humulone, which is extracted from hops. The process involves the isomerization of humulone to form this compound. This isomerization can be achieved through thermal treatment or by using alkaline conditions. The reaction typically involves heating humulone in the presence of a base, such as potassium hydroxide, to facilitate the isomerization process .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of humulone from hops, followed by its isomerization. The extracted humulone is subjected to thermal treatment or alkaline conditions to convert it into this compound. This process is carefully controlled to ensure the desired level of bitterness in the final beer product .
Chemical Reactions Analysis
Types of Reactions: Isohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its chemical structure and properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically occurs under acidic or neutral conditions.
Reduction: this compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs under basic conditions.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions typically occur under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced derivatives with different chemical properties .
Scientific Research Applications
Isohumulone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique chemical properties and reactivity.
Biology: In biology, this compound is studied for its effects on biological systems. It has been shown to have antimicrobial properties, making it useful in the study of microbial inhibition and control .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been shown to have anti-inflammatory and antidiabetic effects, making it a candidate for the development of new drugs .
Industry: In the brewing industry, this compound is used to control the bitterness of beer. It is also used in the production of hop extracts and other hop-derived products .
Mechanism of Action
Isohumulone exerts its effects through various molecular targets and pathways. Its bitterness is primarily due to its interaction with taste receptors on the tongue. This compound binds to specific bitter taste receptors, triggering a signal that is perceived as bitterness by the brain .
In terms of its antimicrobial properties, this compound disrupts the cell membranes of bacteria, leading to cell death. This mechanism makes it effective against a wide range of bacterial species .
Comparison with Similar Compounds
Cohumulone: Another iso-alpha acid found in hops, contributing to beer bitterness.
Adhumulone: A less common iso-alpha acid with similar properties to isohumulone.
Xanthohumol: A prenylated flavonoid found in hops with antioxidant properties.
Isoxanthohumol: A derivative of xanthohumol with similar biological activities.
This compound stands out due to its specific isomerization process and its significant contribution to the bitterness of beer, making it a key compound in the brewing industry.
Properties
IUPAC Name |
3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARXXMMQVDCYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948427 | |
Record name | 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isohumulone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25522-96-7, 467-72-1 | |
Record name | Isohumulone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25522-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isohumulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxy-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isohumulone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62 - 63 °C | |
Record name | Isohumulone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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